molecular formula C13H8FNO2 B028489 1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione CAS No. 152121-41-0

1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione

Cat. No.: B028489
CAS No.: 152121-41-0
M. Wt: 229.21 g/mol
InChI Key: PWXKRICWMZJIJO-UHFFFAOYSA-N
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Description

cis-Anethol is an organic compound that is a derivative of the aromatic compound allylbenzene. It is one of the isomers of anethole, the other being trans-anethole. cis-Anethol is found in the essential oils of various plants such as anise, fennel, and star anise. It is known for its sweet, licorice-like aroma and is used in the flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Anethol can be synthesized through the isomerization of trans-anethole. This process can be induced by exposure to UV radiation or acidic conditions. For example, trans-anethole can be converted to cis-anethol using microporous solid acids such as dealuminated HY zeolites .

Industrial Production Methods: Industrial production of cis-anethol often involves the distillation of essential oils from plants like anise and fennel. The essential oil is then subjected to cooling, crystallizing, and recrystallizing processes to isolate cis-anethol. Another method involves heating p-methoxyphenyl crotonic acid at high temperatures (220–240°C) to produce cis-anethol .

Chemical Reactions Analysis

Types of Reactions: cis-Anethol undergoes various chemical reactions, including:

    Oxidation: cis-Anethol can be oxidized to anisaldehyde using oxidizing agents such as chromic acid.

    Reduction: Hydrogenation of cis-anethol converts it into 1-methoxy-4-propylbenzene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of cis-anethol.

Common Reagents and Conditions:

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Scientific Research Applications

cis-Anethol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cis-anethol involves its interaction with various molecular targets and pathways. It has been shown to modulate several cell signaling pathways, including the NF-kB and TNF-α signaling pathways. These pathways are involved in inflammation and immune responses. cis-Anethol also interacts with ion channels and enzymes, contributing to its biological effects .

Comparison with Similar Compounds

cis-Anethol is similar to other phenylpropanoid compounds such as:

    trans-Anethole: The trans isomer of anethole, which is more abundant in nature and has similar uses in flavoring and fragrance.

    Estragole: Another isomer of anethole found in tarragon and basil, with a flavor reminiscent of anise.

    Anisole: A simpler aromatic ether with a methoxy group attached to the benzene ring.

Uniqueness: cis-Anethol is unique due to its specific isomeric form, which imparts different chemical and sensory properties compared to its trans counterpart. Its distinct aroma and potential biological activities make it valuable in various applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXKRICWMZJIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472893
Record name 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152121-41-0
Record name 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of selenium dioxide (4.82 g, 43.4 mmol) in H2O (20 mL) was added to a solution of 1-(4-fluorophenyl)-2-(4-pyridyl)-2-ethanone (9.33 g, 43.4 mmol) in dioxane (100 mL) and the resulting mixture was heated at reflux for 2 h. This mixture was concentrated in vacuo, triturated with ethyl acetate and filtered. The residue was purified by column chromatography using ethyl acetate/hexane (1:1) as an eluent to give 1-(4-fluorophenyl)-2-(4-pyridyl)-1,2-ethandione. A mixture of ammonium acetate (25.25 g, 0.328 mol) and hexamethylenetetraamine (9.18 g, 65.5 mmol) was added to a solution of the isolated dione dissolved in acetic acid (150 mL). This mixture was stirred at 80° C. for 2 h, poured into concentrated ammonium hydroxide (200 mL) and the resulting precipitate was filtered, washed with H2O and dried to give the title compound as a solid: mp 242-44.3° C.; MS 240 (MH+).
Quantity
4.82 g
Type
reactant
Reaction Step One
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9.33 g
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reactant
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Quantity
20 mL
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solvent
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxidation of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanediol according to the oxalyl chloride method of Swern [J. Org. Chem., 44, p 4148, 1979)] gave the titled dione following extractive workup and recyrstallization from hexanes m.p. 85-86.5° C.
Name
1-(4-fluorophenyl)-2-(4-pyridyl)ethanediol
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred cooled solution (−60° C.) of oxalyl chloride (3.55 mL, 40.8 mmol) in CH2Cl2 (16 mL) a solution of dimethyl sulfoxide (4.0 mL) in CH2Cl2 was added dropwise. Five minutes later a solution of 1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-diol (4.0 g, 17 mmols) in DMSO/CH2Cl2 (32 mL/13 mL) was dropped. The mixture was allowed to stir for 30 min at −60° C. and then triethylamine (24 mL) was added. When the reaction reached room temperature was diluted with water and dichloromethane. The organic phases were washed with water and brine and dried (MgSO4). After removal of the solvent under vacuum, the resulting solid was triturated with hexane to afford the title compound as an orange solid (3.68 g, 94%).
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-diol
Quantity
4 g
Type
reactant
Reaction Step Two
Name
DMSO CH2Cl2
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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